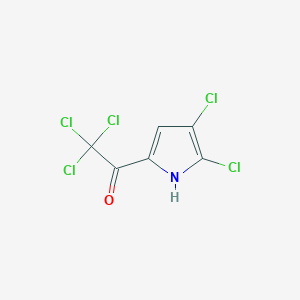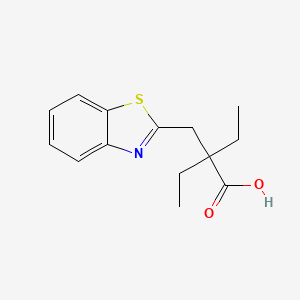
2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid is a useful research compound. Its molecular formula is C14H17NO2S and its molecular weight is 263.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design, Synthesis, and Evaluation of N-(Substituted Benzothiazol-2-yl)amides as Anticonvulsant and Neuroprotective
- A study found that certain derivatives of benzothiazol, specifically N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, showed significant anticonvulsant and neuroprotective effects. These findings indicate potential leads for safer and more effective anticonvulsant drugs with neuroprotective properties (Hassan, Khan, & Amir, 2012).
Synthesis of Benzothiazole Derivatives
Synthesis of 2-Substituted Benzothiazoline Derivatives
- Research on the synthesis of novel 2-substituted benzothiazole derivatives, which could have various applications in materials science and medicinal chemistry, was conducted. The structural characterization of these compounds was performed using NMR, IR, MS, and elemental analysis (Ye Chu-ping, 2005).
Synthesis and Antimicrobial Activity of Some New 2-Substituted Benzothiazole Derivatives
- A study synthesized new benzothiazole derivatives with potential antimicrobial properties. The compounds were evaluated for their effectiveness against various microbes, highlighting the role of benzothiazoles in developing new antimicrobial agents (Rajeeva, Srinivasulu, & Shantakumar, 2009).
Synthesis of Fluorescent Materials
A One-Pot Reaction to Synthesize Two Types of Fluorescent Materials Containing Benzothiazolyl Moiety
- This study demonstrates the synthesis of two types of fluorescent materials containing benzothiazolyl moiety. These materials, with their bright green and blue emissions, are significant for applications in materials science and photoluminescence studies (Yu et al., 2013).
Antiparasitic Properties
In Vitro Activities of Position 2 Substitution-Bearing 6-Nitro- and 6-Amino-Benzothiazoles and Their Corresponding Anthranilic Acid Derivatives against Leishmania infantum and Trichomonas vaginalis
- Research exploring benzothiazoles with different position 2 substitutions revealed significant antiparasitic properties. This study particularly highlights the potential of benzothiazoles in treating parasites like Leishmania infantum and Trichomonas vaginalis, with implications for developing new antiparasitic drugs (Delmas et al., 2002).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to interact with various targets such as thyroid peroxidase . These targets play crucial roles in various biological processes, including enzyme inhibition and cellular signaling .
Mode of Action
Benzothiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of the target, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways, including those involved in antimicrobial, anti-inflammatory, and anti-cancer activities .
Pharmacokinetics
The pharmacokinetic properties of benzothiazole derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, and others .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. The interaction between this compound and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular processes and metabolic activities . Additionally, this compound can form complexes with metal ions, which may further influence its biochemical properties and interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . It also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the production and utilization of cellular energy. These effects can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound exhibits stability under certain conditions, but it may degrade over extended periods or under specific environmental factors . Studies have shown that the long-term exposure of cells to this compound can lead to sustained changes in cellular function, including alterations in cell growth and viability. The temporal effects of this compound are crucial for understanding its potential therapeutic applications and safety profiles.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity. The effects of this compound on metabolic flux and metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments. The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or lysosomes, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethyl)-2-ethylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-3-14(4-2,13(16)17)9-12-15-10-7-5-6-8-11(10)18-12/h5-8H,3-4,9H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUPBZWVXOBHOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC1=NC2=CC=CC=C2S1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

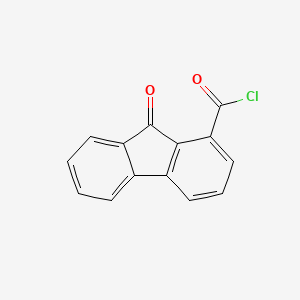
![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/structure/B1340733.png)
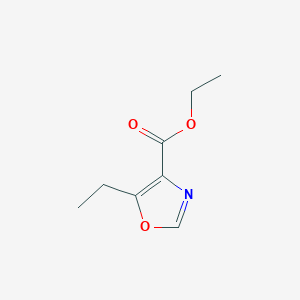
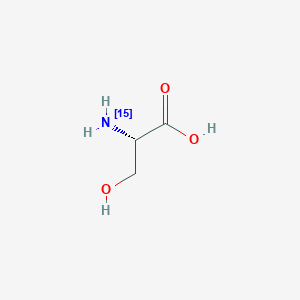
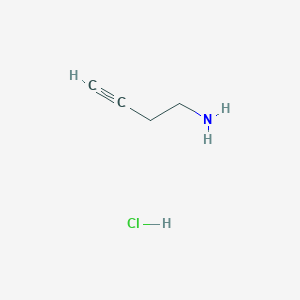
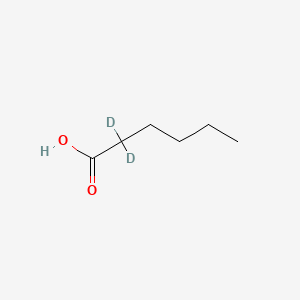
![(6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1340759.png)
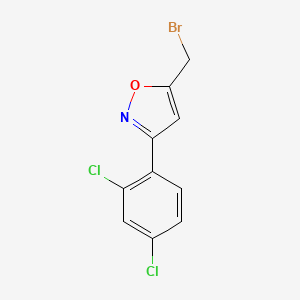


![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)
